Superior Potency and Selectivity at the Human A1 Receptor Compared to DPCPX
PSB36 demonstrates superior potency and selectivity for the human A1 adenosine receptor relative to the widely used A1 antagonist DPCPX. PSB36 exhibits a sub-nanomolar Ki of 0.7 nM at hA1, whereas DPCPX has a reported EC50 of 2.9 nM in functional assays . This >4-fold difference in potency at the target receptor is accompanied by significantly better selectivity against other adenosine receptor subtypes, minimizing off-target confounding .
| Evidence Dimension | Binding Affinity (Ki) / Functional Antagonism (EC50) |
|---|---|
| Target Compound Data | Ki = 0.7 nM (hA1) |
| Comparator Or Baseline | DPCPX: EC50 = 2.9 nM |
| Quantified Difference | PSB36 is >4-fold more potent (based on EC50 vs Ki) and more selective . |
| Conditions | Human A1 adenosine receptor binding assay / functional assay context |
Why This Matters
Procuring PSB36 over DPCPX ensures experiments are conducted with the most potent and selective A1 antagonist available, reducing the risk of false negatives due to insufficient target engagement or false positives from off-target activity.
